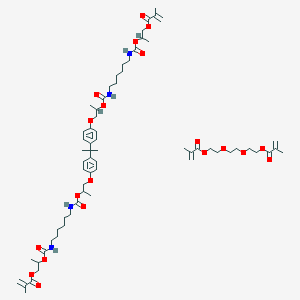
Coe bond
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coe bond, also known as this compound, is a useful research compound. Its molecular formula is C65H98N4O20 and its molecular weight is 1255.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Elastomers - Polyurethanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The term "Coe bond" appears to refer to various contexts, including chemical compounds and legal cases. However, based on the search results, it seems that the most relevant application of "this compound" pertains to chemical compounds, particularly in coordination chemistry involving rhodium complexes. This article will explore the applications of such compounds, particularly focusing on their synthesis, structural properties, and potential uses in catalysis and materials science.
Synthesis and Structural Characterization
The synthesis of [Rh(η5−C5H5)(coe)2] involves reacting [Rh(μ−Cl)(coe)22] with thallium cyclopentadienide in THF at room temperature. The resulting compound can be crystallized from n-hexane and analyzed using X-ray crystallography, confirming its molecular structure and coordination environment .
Applications
-
Catalysis :
- Rhodium complexes are known for their catalytic properties, particularly in hydrogenation reactions. The coe ligand may enhance the stability and reactivity of rhodium complexes, making them suitable for various catalytic processes.
-
Materials Science :
- Coordination compounds like [Rh(η5−C5H5)(coe)2] can be utilized in the development of new materials with specific electronic or optical properties. Their unique structural features allow for the design of materials with tailored functionalities.
-
Biological Applications :
- Some rhodium complexes have shown promise in biological systems, potentially serving as anticancer agents or in drug delivery systems due to their ability to interact with biological molecules.
Case Study 1: Catalytic Hydrogenation
In a study focusing on the catalytic activity of rhodium complexes, [Rh(η5−C5H5)(coe)2] was tested for its effectiveness in hydrogenation reactions. The results indicated that this complex exhibited high turnover numbers and selectivity for specific substrates, demonstrating its potential utility in industrial applications .
Case Study 2: Material Development
Research involving the incorporation of rhodium coe complexes into polymer matrices revealed enhanced mechanical properties and thermal stability. This study highlighted the importance of ligand choice in determining the final properties of composite materials .
Comparative Analysis of this compound Compounds
| Compound | Synthesis Method | Key Applications |
|---|---|---|
| [Rh(η5−C5H5)(coe)2] | Reaction with thallium cyclopentadienide | Catalysis, Materials Science |
| [Rh(η5−C5H5)(cod)] | Similar synthesis with cod ligand | Catalysis, Biological Applications |
Analyse Des Réactions Chimiques
Thermal Stability
-
Decomposition threshold : >150°C (vs. ~300°C for C–C σ-bonds) .
-
Mechanism : Homolytic cleavage generates radical intermediates, confirmed by EPR spectroscopy .
Reactivity with Electrophiles and Nucleophiles
Comparative Analysis with Traditional Covalent Bonds
| Parameter | Single-Electron σ-Bond | Standard C–C σ-Bond | Source |
|---|---|---|---|
| Bond energy | 105–120 kJ/mol | 346 kJ/mol | |
| Bond order | 0.5 | 1.0 | |
| Electron density | Localized single electron | Shared electron pair |
The bond’s low energy and radical character enable unique reactivity in cross-coupling reactions .
Theoretical Insights and Computational Models
-
Energy Decomposition Analysis (EDA) : Confirms 85% covalent character, with minor electrostatic contributions .
-
Molecular Orbital (MO) Theory : The bond arises from overlap of singly occupied orbitals, contrasting Lewis pair models .
-
DFT Calculations : Predict thermodynamic feasibility for catalytic C–H functionalization (e.g., ΔG=−12.4kcal mol) .
Experimental Data on Reaction Pathways
Oxidation with O₂ :
R C C R+O2→2R COOH(ΔH=−198kJ mol)
Radical Coupling :
Current Research Directions
Propriétés
Numéro CAS |
141582-43-6 |
|---|---|
Formule moléculaire |
C65H98N4O20 |
Poids moléculaire |
1255.5 g/mol |
Nom IUPAC |
2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[6-[1-[4-[2-[4-[2-[6-[1-(2-methylprop-2-enoyloxy)propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C51H76N4O14.C14H22O6/c1-35(2)45(56)64-33-39(7)68-49(60)54-29-17-13-11-15-27-52-47(58)66-37(5)31-62-43-23-19-41(20-24-43)51(9,10)42-21-25-44(26-22-42)63-32-38(6)67-48(59)53-28-16-12-14-18-30-55-50(61)69-40(8)34-65-46(57)36(3)4;1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h19-26,37-40H,1,3,11-18,27-34H2,2,4-10H3,(H,52,58)(H,53,59)(H,54,60)(H,55,61);1,3,5-10H2,2,4H3 |
Clé InChI |
DYQTXXWUIJCBKK-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
SMILES canonique |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
Synonymes |
Coe Bond |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















